{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride

Catalog No.
S13994939
CAS No.
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(meth...

Product Name

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride

IUPAC Name

1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-methylmethanamine;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)4-8-3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1

InChI Key

NRHTXKOYJOMCGH-RGMNGODLSA-N

Canonical SMILES

CC1(OCC(O1)CNC)C.Cl

Isomeric SMILES

CC1(OC[C@@H](O1)CNC)C.Cl

The compound {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is a derivative of dioxolane, characterized by the presence of a dioxolane ring and a methylamine group. It has the molecular formula C6H13ClNO2C_6H_{13}ClNO_2 and a molecular weight of approximately 151.63 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that influence its reactivity and biological interactions.

Typical of amines and dioxolanes. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Condensation Reactions: The hydroxyl groups in the dioxolane structure can engage in condensation reactions, forming ethers or esters under acidic or basic conditions.
  • Reduction Reactions: The compound can be reduced to yield secondary or tertiary amines depending on the reaction conditions.

Preliminary studies suggest that compounds containing dioxolane moieties exhibit various biological activities. For instance:

  • Antimicrobial Activity: Dioxolane derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects: Some studies indicate that dioxolane-containing compounds may protect neuronal cells from oxidative stress.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.

The synthesis of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride can be achieved through several methods:

  • From Dioxolane Precursors:
    • Starting from 2,2-dimethyl-1,3-dioxolane, the introduction of methylamine under acidic conditions can yield the desired product.
  • Methylation of Amines:
    • The reaction of 2,2-dimethyl-1,3-dioxolan-4-methanol with methyl iodide in the presence of a base can produce the methylated amine derivative.
  • Hydrochloride Salt Formation:
    • The free base form of the amine can be converted into its hydrochloride salt by treatment with hydrochloric acid.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or neurodegenerative diseases.
  • Organic Synthesis: Its reactive functional groups make it useful in synthesizing more complex organic molecules.
  • Chemical Research: It can be utilized in studies exploring dioxolane chemistry and its derivatives.

Interaction studies involving {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride are crucial for understanding its pharmacological profile:

  • P-Glycoprotein Interaction: Investigations into whether this compound acts as a substrate or inhibitor for P-glycoprotein transporters could provide insights into its absorption and distribution in biological systems.
  • Binding Affinity Studies: Assessing its binding affinity to various biological targets (e.g., receptors or enzymes) is essential for determining its therapeutic potential.

Several compounds share structural similarities with {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride, including:

Compound NameMolecular FormulaUnique Features
2,2-Dimethyl-[1,3]-dioxolan-4-methanamineC6H13NO2C_6H_{13}NO_2Similar dioxolane structure; used in organic synthesis
(S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)methylamineC6H13NOC_6H_{13}NOEnantiomeric form; potential for different biological activity
4-Aminomethyl-2,2-dimethyl-1,3-dioxolaneC6H13NOC_6H_{13}NOContains an amino group; used in medicinal chemistry

Uniqueness

The uniqueness of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride lies in its specific stereochemistry and functional groups that confer distinct reactivity patterns and biological properties compared to other similar compounds. This makes it a valuable candidate for further research and development in pharmaceuticals and organic chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.0869564 g/mol

Monoisotopic Mass

181.0869564 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types